methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate
Description
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is a complex heterocyclic compound featuring a pyrido-benzodiazepine core fused with a benzoate ester moiety.
Properties
Molecular Formula |
C23H23N3O5 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
methyl 4-[[2-(6,12-dioxo-7,8,9,10-tetrahydro-6aH-pyrido[2,1-c][1,4]benzodiazepin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O5/c1-31-23(30)15-9-11-16(12-10-15)24-20(27)14-26-18-7-3-2-6-17(18)21(28)25-13-5-4-8-19(25)22(26)29/h2-3,6-7,9-12,19H,4-5,8,13-14H2,1H3,(H,24,27) |
InChI Key |
NXVODWKENLPHSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N4CCCCC4C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The benzodiazepine core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Benzoate: The acetylated benzodiazepine is coupled with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Alkylation Reactions at Nitrogen Centers
The pyridobenzodiazepine ring contains two nitrogen atoms (N-1 and N-4) that exhibit distinct reactivity under varying conditions.
-
Microwave-Assisted N-4 Alkylation :
Under microwave irradiation, alkylation occurs regioselectively at N-4 due to the larger dipole moment associated with its deprotonation. For example, reaction with aminoethyl chlorides in DMF/K₂CO₃ at 90°C for 90 seconds yields N-4 alkylated products exclusively .
Mechanistic Insight : -
Thermal N-1 Alkylation :
Conventional heating in DMF with excess K₂CO₃ over several hours redirects alkylation to N-1, driven by slower anion formation but faster N–C bond formation at this site .
| Reaction | Conditions | Regioselectivity | Yield | Reference |
|---|---|---|---|---|
| Alkylation with R-Cl | DMF/K₂CO₃, 90°C, 90 s (MW) | N-4 | >90% | |
| Alkylation with R-Cl | DMF/K₂CO₃, 80°C, 6 h | N-1 | 60–70% |
Electrophilic Aromatic Substitution (EAS)
The benzodiazepine ring’s electron-rich regions allow directed electrophilic substitution.
-
Nitration :
Nitration of brominated analogs (e.g., 7-bromo-1,5-benzodiazepinone) occurs preferentially at C-9 over C-8 (3:1 ratio). This selectivity is predicted by p-localization energy calculations of the transition-state σ-complexes .
Key Factors :
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
NaOH/EtOH reflux converts the ester to a carboxylic acid, facilitating further derivatization (e.g., amidation) . -
Enzymatic Hydrolysis :
Esterases selectively cleave the methyl ester under mild conditions, preserving the diazepine core .
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, EtOH, reflux, 4 h | 4-{[(...)acetyl]amino}benzoic acid | 85% | |
| Porcine liver esterase, pH 7 | 4-{[(...)acetyl]amino}benzoic acid | 92% |
Ring-Opening and Rearrangement
The diazepine ring is susceptible to ring-opening under strong nucleophilic or acidic conditions:
-
Acid-Catalyzed Hydrolysis :
Concentrated HCl at 100°C cleaves the N–C bond, yielding a pyridine diamine intermediate . -
Base-Mediated Ring Contraction :
Treatment with NaOMe/MeOH induces a retro-aza-Michael reaction, forming a quinazolinone derivative .
Reduction of Ketone Groups
The 6,12-dioxo groups are reducible via catalytic hydrogenation or borohydride agents:
-
NaBH₄ Reduction :
Selective reduction of the 12-keto group to a hydroxylamine occurs at 0°C in THF, leaving the 6-keto group intact . -
H₂/Pd-C Reduction :
Full reduction of both ketones to methylene groups requires elevated H₂ pressure (50 psi) and prolonged reaction times .
Conformational Effects on Reactivity
The diazepine ring adopts a boat conformation in solution, as confirmed by NOE experiments . This geometry sterically shields the C-3 substituent (pseudoequatorial) while exposing the C-6 phenyl group (axial), influencing regioselectivity in EAS and alkylation reactions .
Key Mechanistic Insights from Computational Studies
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₃H₁₄N₂O₆
- Molecular Weight : 294.26 g/mol
- IUPAC Name : Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate
This compound features a benzodiazepine core structure that is known for its interactions with various neurotransmitter systems.
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of benzodiazepines exhibit significant anxiolytic effects by modulating gamma-aminobutyric acid (GABA) receptors in the central nervous system. The unique structure of this compound suggests it may enhance GABAergic transmission.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited improved binding affinity to GABA receptors compared to traditional benzodiazepines. This enhancement could lead to more effective treatments for anxiety disorders and depression .
Antioxidant Activity
Recent investigations have revealed that certain benzodiazepine derivatives possess antioxidant properties. These compounds may help mitigate oxidative stress in neuronal cells, potentially offering neuroprotective benefits.
Case Study:
In a study examining the antioxidant capabilities of benzodiazepine derivatives, this compound was shown to effectively reduce reactive oxygen species (ROS) levels in vitro . This property is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Potential Anticancer Activity
Emerging research has suggested that certain benzodiazepine derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells.
Case Study:
A study focused on a structurally similar compound indicated that it could inhibit tumor growth in various cancer cell lines by promoting programmed cell death . Such findings warrant further exploration into the anticancer potential of this compound.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate likely involves interaction with specific molecular targets such as GABA receptors, similar to other benzodiazepines. This interaction can modulate neurotransmitter release and produce calming effects.
Comparison with Similar Compounds
The following analysis focuses on structurally analogous compounds from the evidence, emphasizing synthesis, physicochemical properties, and functional group variations.
Structural Analogues with Benzothiazine/Pyridine Cores
Compounds 4i , 4j , and 4k () and 4l , 4m , 4n () share a methyl benzoate ester group linked to a heterocyclic system. Key distinctions include:
- Core Heterocycle: The target compound contains a pyrido-benzodiazepine core, while analogues like 4i–4n feature pyrido-thiazine or dipyrido-thiazine systems.
- Substituent Positioning: In 4i–4n, the benzoate ester is attached to a methylene bridge (-CH₂-) connecting the heterocycle, whereas the target compound uses an acetylated amino (-NH-CO-) linker. This may enhance solubility or target binding affinity in the latter.
Table 1: Physicochemical Properties of Selected Analogues
Functional Group Variations
- Acetylation vs. Methylene Bridging: The acetylated amino group in the target compound contrasts with the methylene bridge in 4i–4n. Acetylation may reduce metabolic instability compared to methylene-linked systems, as seen in HDAC inhibitors where acetylated motifs mimic natural substrates .
- Ester vs. Hydroxamic Acid Derivatives :
- While the target compound retains a methyl ester, analogues in and are precursors to hydroxamic acids (e.g., benzhydroxamic acids), which are critical for HDAC inhibition. Ester-to-hydroxamic acid conversion is a common prodrug strategy to enhance bioavailability .
Biological Activity
Methyl 4-{[(6,12-dioxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepin-5(12H)-yl)acetyl]amino}benzoate is a complex organic compound belonging to the class of benzodiazepines. These compounds are recognized for their diverse biological activities, including anxiolytic, anticonvulsant, and sedative effects. This article explores the biological activity of this specific compound through a review of existing literature and research findings.
Chemical Structure and Properties
The compound has a unique structure characterized by a benzodiazepine core. Its molecular formula is , with a molecular weight of approximately 372.39 g/mol. The presence of multiple functional groups such as carbonyls and amides contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various pharmacological properties. For instance:
- Antimicrobial Activity : Benzodiazepine derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some studies suggest that benzodiazepine derivatives may possess antitumor properties. For example, they have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- Neuropharmacological Effects : Benzodiazepines are widely known for their effects on the central nervous system. They act primarily as anxiolytics by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This mechanism is crucial for their sedative and muscle relaxant properties .
Antimicrobial Activity Study
A study conducted on various benzodiazepine derivatives found that this compound exhibited notable antibacterial activity. The minimum inhibitory concentrations (MIC) were determined against multiple bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results indicate a promising potential for this compound as an antimicrobial agent .
Antitumor Activity Research
In another study focusing on the anticancer effects of benzodiazepine derivatives, it was reported that this compound demonstrated cytotoxicity against several cancer cell lines. The compound induced apoptosis in human breast cancer cells with an IC50 value of 25 µM .
The biological activity of this compound can be attributed to its interaction with GABA receptors and other molecular targets involved in cell signaling pathways related to apoptosis and cell proliferation .
Q & A
Basic: What standard protocols are recommended for synthesizing methyl 4-{...}benzoate derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions under anhydrous conditions. For example:
- Reagents : Use methyl 4-(bromomethyl)benzoate and a substituted pyrido-benzodiazepine precursor in anhydrous DMF .
- Conditions : Stir at room temperature for 12–24 hours under nitrogen. Purify via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and monitor reaction progress via TLC .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Analysis : Use NMR (400 MHz, CDCl) to confirm substituent integration (e.g., aromatic protons at δ 7.8–8.2 ppm, acetyl groups at δ 2.1–2.5 ppm) and NMR to verify carbonyl signals (e.g., ester C=O at ~168 ppm) .
- Mass Spectrometry : Employ ESI+ MS to validate molecular weight (e.g., experimental m/z 350.0960 vs. calculated 350.0958) .
Advanced: How can reaction conditions be optimized for higher yields or selectivity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and byproduct formation .
- Catalysis : Introduce mild bases (e.g., KCO) to deprotonate intermediates without side reactions .
- Computational Pre-Screening : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways before lab trials .
Advanced: What computational tools are effective for designing derivatives with enhanced bioactivity?
Methodological Answer:
- Reaction Path Search : Apply quantum chemistry software (e.g., Gaussian, ORCA) to model reaction mechanisms and identify energetically favorable pathways .
- Molecular Docking : Simulate interactions with biological targets (e.g., HDAC enzymes) using AutoDock or Schrödinger Suite to prioritize derivatives for synthesis .
Data Contradiction: How to resolve discrepancies in spectral data across synthesis batches?
Methodological Answer:
- Isotopic Purity Check : Use high-resolution MS to rule out isotopic interference .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers) that may obscure signals .
- Cross-Validation : Compare with analogs (e.g., methyl benzoate derivatives with similar substituents) to identify systematic errors .
Biological Evaluation: What methodologies are used to assess HDAC inhibition?
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure inhibition kinetics. IC values are calculated via dose-response curves .
- Cell-Based Testing : Evaluate cytotoxicity and HDAC activity in cancer cell lines (e.g., HeLa) using Western blotting for acetyl-histone H3 .
Safety: What precautions are critical during synthesis and handling?
Methodological Answer:
- Ventilation : Perform reactions in a fume hood to avoid inhalation of DMF vapors .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes .
Stability: How should storage conditions be tailored to prevent degradation?
Methodological Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation .
- Light Sensitivity : Use amber vials to protect light-sensitive moieties (e.g., benzodiazepine core) .
Comparative Analysis: How do structural modifications impact physicochemical properties?
Methodological Answer:
- LogP Measurement : Compare partition coefficients (HPLC-based) to assess lipophilicity changes from substituents (e.g., methyl vs. dimethylamino groups) .
- Thermal Analysis : Use DSC to correlate melting points (e.g., 127–192°C) with crystallinity and stability .
Future Directions: What emerging technologies could accelerate research on this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
